![molecular formula C10H15BrN2 B2993107 4-bromo-1-N-tert-butylbenzene-1,2-diamine CAS No. 1152550-37-2](/img/structure/B2993107.png)
4-bromo-1-N-tert-butylbenzene-1,2-diamine
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Overview
Description
4-bromo-1-N-tert-butylbenzene-1,2-diamine is a chemical compound with the molecular formula C10H15BrN2 . It contains a total of 28 atoms, including 15 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 1 Bromine atom .
Synthesis Analysis
The synthesis of 4-bromo-1-N-tert-butylbenzene-1,2-diamine involves lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . It has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 .Molecular Structure Analysis
The molecular structure of 4-bromo-1-N-tert-butylbenzene-1,2-diamine consists of 28 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis
The chemical reactions involving 4-bromo-1-N-tert-butylbenzene-1,2-diamine primarily include lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .Scientific Research Applications
Solvent Influence on Lithium-Bromine Exchange
The lithium-bromine exchange reaction of aryl bromides, such as 1-bromo-4-tert-butylbenzene, demonstrates the significant influence of solvent composition on reaction outcomes. This process is crucial for the synthesis of (4-tert-butylphenyl)lithium, showcasing the versatility and reactivity of such compounds in organic synthesis (Bailey et al., 2006).
Polyimides Synthesis from Novel Diamines
Polyimides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene (BATB) have been synthesized, displaying high tensile strength, flexibility, and thermal stability. These materials are valuable for their mechanical properties and thermal resistance, indicating the role of tert-butyl substituted diamines in the development of high-performance polymers (Liaw & Been-Yang Liaw, 1996).
Novel Polyimides with Low Dielectric Constants
Polyimides synthesized from derivatives of 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibit low dielectric constants, excellent solubility, and high glass transition temperatures. These characteristics are essential for applications in the electronics industry, where materials with low dielectric constants and high thermal stability are required (Chern & Tsai, 2008).
Development of Aromatic Polyamides
Aromatic polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol have been developed, demonstrating the potential of such compounds in creating materials with high thermal stability and solubility in polar solvents. These materials offer promising applications in high-performance plastics and coatings (Hsiao et al., 2000).
Insights into Aryl Bromides Reactivity
Research on the reactivity of aryl bromides with tributylstannyl radicals has uncovered that steric effects can significantly accelerate bromine abstraction. This finding is relevant for understanding the reactivity of bulky aryl bromides in radical reactions, contributing to synthetic methodology in organic chemistry (Recupero, 1998).
Safety And Hazards
4-bromo-1-N-tert-butylbenzene-1,2-diamine is considered hazardous. It may cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-1-N-tert-butylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYOQMKZJPGEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-N-tert-butylbenzene-1,2-diamine |
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